Enhanced Anticholinesterase Potency vs. Parent Ethion: Human Plasma and RBC Cholinesterase Inhibition (I50)
Ethion monoxon demonstrates markedly higher potency as an acetylcholinesterase inhibitor compared to its parent compound, Ethion. In vitro assays using human plasma and red blood cell (RBC) cholinesterase reveal that Ethion monoxon is approximately 60-fold and 54-fold more potent than Ethion, respectively [1]. This enhanced potency is a defining characteristic of the oxon metabolite and directly impacts its toxicological significance.
| Evidence Dimension | Acetylcholinesterase inhibition potency (I50 value) |
|---|---|
| Target Compound Data | Plasma I50: 1.15 × 10⁻⁹ M; RBC I50: 6.1 × 10⁻⁸ M |
| Comparator Or Baseline | Ethion: Plasma I50: 6.95 × 10⁻⁸ M; RBC I50: 3.29 × 10⁻⁶ M |
| Quantified Difference | 60.4-fold lower I50 (more potent) in plasma; 53.9-fold lower I50 in RBC |
| Conditions | In vitro human plasma and erythrocyte cholinesterase assays (Greco et al., 1970) |
Why This Matters
This quantifies the toxicological relevance of the metabolite, necessitating its use as a specific analytical standard in residue safety assessments rather than relying on parent compound measurements.
- [1] Greco, A., et al. 1970. Anticholinesterase activity of ethion and its oxygen analogues. Cited in: FAO/WHO. 1972. Ethion. Pesticide residues in food: 1972 evaluations. Table 1. View Source
